2-Amino-5-cyanopyridine
Overview
Description
2-Amino-5-cyanopyridine is an organic compound with the molecular formula C6H5N3. It is a derivative of pyridine, featuring an amino group at the second position and a cyano group at the fifth position. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-cyanopyridine involves the reaction of 2-Amino-5-bromopyridine with sodium cyanide in the presence of a catalyst such as nickel bromide and triphenylphosphine. The reaction is typically carried out in acetonitrile at 60°C .
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions. For instance, a reaction involving aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a magnetic catalyst under solvent-free conditions at 100°C has been reported .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, nickel bromide, triphenylphosphine in acetonitrile.
Condensation: Aromatic aldehydes, acetophenone derivatives, malononitrile, ammonium acetate under solvent-free conditions.
Major Products:
Schiff Bases: Formed from condensation reactions.
Heterocyclic Compounds: Formed from cyclization reactions.
Scientific Research Applications
2-Amino-5-cyanopyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is explored for its potential in developing pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of dyes and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-cyanopyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, acting as an antagonist to block receptor activation .
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Similar structure but with a bromine atom instead of a cyano group.
2-Amino-5-methylpyridine: Similar structure but with a methyl group instead of a cyano group.
5-Amino-2-pyridinecarbonitrile: Similar structure but with the amino and cyano groups swapped positions.
Uniqueness: 2-Amino-5-cyanopyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its cyano group at the fifth position makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biological Activity
2-Amino-5-cyanopyridine is an organic compound with the molecular formula . It features an amino group at the second position and a cyano group at the fifth position of the pyridine ring. This compound is recognized for its diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. Its potential biological activities have garnered significant attention in recent research.
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor antagonist. It interacts with specific molecular targets, inhibiting enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This mechanism positions it as a candidate for developing therapeutic agents against various diseases, including cancer and bacterial infections .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of 3-cyanopyridine derivatives were synthesized and tested for cytotoxicity against human cancer cell lines such as prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2). Notably, compounds 5c and 5e exhibited significant cytotoxic effects, particularly compound 5e , which demonstrated better efficacy than the standard drug 5-fluorouracil (5-FU) against these cell lines .
Table: Cytotoxic Activity of 3-Cyanopyridine Derivatives
Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |
---|---|---|---|
5c | PC-3 | 53 | Moderate |
5c | MDA-MB-231 | 30 | Moderate |
5c | HepG2 | 66 | Moderate |
5e | PC-3 | <26 | Better |
5e | MDA-MB-231 | <20 | Better |
5e | HepG2 | Comparable | Comparable |
Induction of Apoptosis
Further investigations into the mechanism of action revealed that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. The Annexin V-FITC assay indicated a significant increase in early and late apoptotic cells when treated with compounds 5c and 5e , alongside a marked reduction in survivin expression through proteasome-dependent degradation .
Antibacterial Activity
In addition to anticancer properties, derivatives of this compound have shown potential antibacterial activity. For example, a derivative demonstrated moderate inhibitory effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL .
Table: Antibacterial Activity of Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Derivative A | E. coli ATCC 25922 | 12.5 |
Derivative A | P. aeruginosa ATCC 27853 | Moderate |
Study on Survivin Modulation
A pivotal study focused on the role of survivin in cancer resistance highlighted that inhibiting survivin could enhance apoptosis in tumor cells. The synthesized compounds from the study were shown to effectively reduce survivin levels, indicating their potential as anticancer agents by targeting this critical protein .
Computational Studies
Computational modeling has also been employed to predict the reactivity and binding affinities of various derivatives of this compound. These studies align with experimental results, suggesting that structural modifications can enhance both cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Properties
IUPAC Name |
6-aminopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVBYUUGYXUXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355930 | |
Record name | 2-Amino-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-73-7 | |
Record name | 2-Amino-5-cyanopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4214-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-amino-5-cyanopyridine be used to create materials with non-linear optical properties?
A2: Yes, this compound has been successfully incorporated into metal-organic frameworks exhibiting strong second harmonic generation (SHG) responses. [] When reacted with zinc chloride under hydrothermal conditions, it forms a 3D-diamond-like network, (NH2-C5H3N-CN)2Zn. [] This structure, attributed to the molecule's one-center acceptor-donor system, contributes to its non-linear optical properties. []
Q2: How does this compound interact with copper chloride?
A3: this compound reacts with copper chloride to form a complex salt, bis(2-amino-5-cyanopyridinium) diaquadichlorocopper(II) dichloride. [] In this structure, square planar Cu(H2O)2Cl2 units are linked to the cyano nitrogens of the 2-amino-5-cyanopyridinium ions via long semi-coordinate bonds. [] The crystal lattice is stabilized by hydrogen bonding between the water molecules, N-H hydrogens, and chloride ions. []
Q3: Are there alternative synthetic routes to access compounds related to this compound?
A4: Yes, 6-aminonicotinic acid hydrochloride, a related compound, can be prepared by dissolving this compound in a 1 M hydrochloric acid aqueous solution. [] This alternative synthetic route highlights the reactivity of the cyano group in this compound and its potential for derivatization. []
Q4: Is there evidence that this compound can be used as a building block for magnetic materials?
A5: Research indicates that this compound can be utilized in the mechanochemical synthesis of various LnCuX2mH2O complexes, where Ln represents a lanthanide element, X is either Cl or Br, and m can be 0 or 1. [] These complexes, incorporating this compound as a ligand, offer potential applications in the field of magnetic materials. [] Further investigation into their specific magnetic properties is necessary to understand their full potential.
Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?
A6: Several analytical techniques are employed to study this compound and its derivatives. Surface-enhanced Raman scattering (SERS) spectroscopy, often combined with electrochemistry, is used to analyze the adsorption behavior of this compound on metal surfaces. [] Single-crystal X-ray diffraction is crucial for determining the crystal structures of complexes formed with this compound. [, ] Additionally, fluorescence spectroscopy is used to characterize the emission properties of materials incorporating this compound. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.